4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide
Description
This compound features a thieno[2,3-d]pyrimidine core, a heterocyclic system fused with a thiophene ring. Key structural elements include:
- A thioether linkage at position 2, connecting to a benzamide group.
Properties
IUPAC Name |
4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-10-11(2)26-17-14(10)15(19)21-18(22-17)25-9-12-3-5-13(6-4-12)16(24)20-7-8-23/h3-6,23H,7-9H2,1-2H3,(H,20,24)(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLBOPKYNWFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC=C(C=C3)C(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide is a thienopyrimidine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.507 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂S |
| Molecular Weight | 388.507 g/mol |
| CAS Number | 385787-02-0 |
| Purity | >97% |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cellular pathways. The compound's thienopyrimidine core allows it to engage with various enzymes and receptors, potentially influencing several biological processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs), which are critical in signal transduction.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against bacterial pathogens.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit significant biological activity:
- Antibacterial Activity : In vitro assays demonstrated that the compound exhibits antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Cell Viability Assays : Cell lines treated with the compound showed altered viability rates, indicating potential cytotoxic effects at certain concentrations .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against Legionella pneumophila. Results indicated a marked reduction in bacterial growth when exposed to the compound, suggesting its potential as an antimicrobial agent .
- Mechanistic Insights : Another study focused on the interaction of similar thienopyrimidine derivatives with GPCRs. The findings revealed that these compounds could act as agonists or antagonists depending on their structural modifications .
Scientific Research Applications
Oncology
Recent studies have focused on the efficacy of this compound against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies :
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, showing that the compound causes G1 phase cell cycle arrest, inhibiting cancer cell proliferation.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM with evidence of enzyme inhibition crucial for cancer survival.
Infectious Diseases
The compound has also been investigated for its antimicrobial properties, particularly against specific pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition at higher concentrations |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Variations in Thieno[2,3-d]pyrimidine Derivatives:
Analysis:
- Core Modifications: The benzo-fused or tetrahydro cores (e.g., ) increase lipophilicity but reduce conformational flexibility compared to the target compound’s planar thienopyrimidine core.
- Substituent Effects: The 4-amino group in the target (vs. The N-(2-hydroxyethyl) group improves solubility over analogs with chloro () or trifluoromethyl () substituents. Thioether vs. Phenoxy Linkages: The thioether in the target may offer better metabolic stability than the phenoxy group in .
Physicochemical and Pharmacokinetic Properties
Key Findings:
- The N-(2-hydroxyethyl) group in the target compound likely enhances aqueous solubility, addressing a common limitation of thienopyrimidine derivatives.
- Bulkier substituents (e.g., mesityl in ) or halogenated groups (e.g., chloro in ) increase LogP, favoring membrane permeability but risking solubility issues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
